N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyl group and a piperazine carboxamide moiety linked to a 3-chloro-4-fluorophenyl ring. The 3-chloro-4-fluorophenyl group enhances lipophilicity and binding interactions, while the piperazine-piperidine-pyrimidine scaffold contributes to conformational flexibility and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C20H24ClFN6O |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24ClFN6O/c21-16-12-15(4-5-17(16)22)25-20(29)28-10-8-27(9-11-28)19-13-18(23-14-24-19)26-6-2-1-3-7-26/h4-5,12-14H,1-3,6-11H2,(H,25,29) |
InChI Key |
QVFRAROTHOSVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and phenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of DNA-damaging agents used in cancer therapy, making it a valuable candidate in oncological applications.
Case Study: PARP Inhibition
A study focusing on benzimidazole derivatives, which share structural similarities with N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide, demonstrated significant PARP inhibitory activity. The lead compound showed an IC50 value of 2.6 nM, indicating strong potency against PARP1, which is crucial for developing targeted cancer therapies .
Structure-Based Drug Design
The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. Structure-based optimization has been employed to improve the compound's efficacy and metabolic stability.
Optimization Strategies
Researchers have modified the molecular structure by:
- Replacing functional groups to increase solubility and bioavailability.
- Introducing fluorine atoms to enhance binding affinity to target proteins.
These modifications have led to the identification of derivatives with improved activity profiles, showcasing the compound's versatility in drug development .
Neuropharmacological Applications
The piperazine moiety present in the compound is often associated with neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating neurological disorders.
Potential Uses
This compound could potentially be developed into therapeutic agents for conditions such as anxiety and depression, leveraging its ability to interact with neurotransmitter systems .
Data Tables
The following table summarizes key research findings related to the compound's applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Analysis : The pyrimidine core in the target compound offers distinct electronic and steric properties compared to quinazoline (e.g., 14d, Dacomitinib), which is bulkier and more rigid. This difference may reduce off-target effects while maintaining affinity for kinase-like domains . Pyridazine-based analogs (e.g., ML267) prioritize bacterial targets, highlighting core-dependent selectivity .
Substituent Variations and Pharmacological Impact
Structural Conformation and Crystallography
The piperazine ring in the target compound adopts a chair conformation, as seen in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This conformation minimizes torsional strain and optimizes hydrogen-bonding interactions with target proteins. Comparative bond lengths (C–C ≈ 1.50–1.54 Å) and angles (N–C–N ≈ 118°) are consistent across piperazine-carboxamide derivatives, ensuring structural predictability .
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide, also known as Dacomitinib , is a potent compound primarily studied for its role as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This article explores the biological activity of Dacomitinib, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Dacomitinib has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClFN5O2 |
| Molecular Weight | 469.94 Da |
| CAS Number | 1110813-31-4 |
The compound contains a chloro-fluorophenyl group and a piperazine moiety, which contributes to its biological activity.
Dacomitinib acts by binding irreversibly to the ATP-binding site of EGFR and HER2, inhibiting their kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells. The selectivity for these receptors makes Dacomitinib particularly effective against tumors driven by EGFR mutations, including non-small cell lung cancer (NSCLC).
Anticancer Activity
Dacomitinib has been extensively studied for its anticancer properties, particularly in NSCLC. Clinical trials have demonstrated its efficacy in patients with EGFR mutations. A notable study reported that Dacomitinib significantly improved progression-free survival compared to standard treatments:
Antimicrobial Activity
Emerging research has also explored the antimicrobial potential of compounds related to Dacomitinib's structure. For instance, derivatives with similar pyrimidine and piperazine frameworks have shown promising antibacterial activity against various pathogens:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| N,N-Dimethyl-4-phenyl-pyrimidine | 66 | Staphylococcus aureus |
| Pyrimidine derivatives | 75-150 | E. coli, Pseudomonas aeruginosa |
Clinical Case: NSCLC Treatment
In a clinical setting, a patient diagnosed with advanced NSCLC harboring an EGFR mutation was treated with Dacomitinib after progression on prior therapies. The patient exhibited a partial response with significant tumor reduction observed via imaging studies within the first three months of treatment.
Research Findings
A study published in Nature highlighted that Dacomitinib was effective in overcoming resistance mechanisms associated with prior EGFR-targeted therapies. This was attributed to its irreversible binding nature, which provided sustained inhibition even in resistant cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
